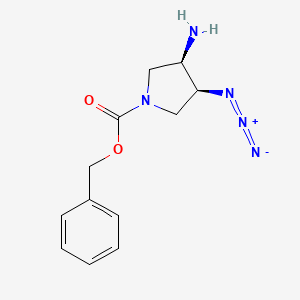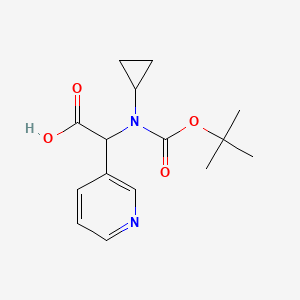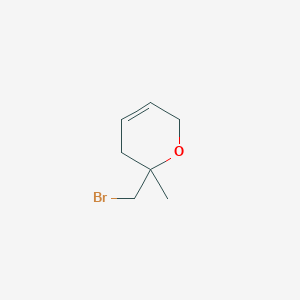
rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azidopyrrolidines. This compound is characterized by the presence of an azido group (-N₃) and an amino group (-NH₂) on a pyrrolidine ring, which is further substituted with a benzyl ester group. The stereochemistry of the compound is defined by the (3R,4S) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Azido Group: The azido group can be introduced through nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by an azide ion (N₃⁻) under controlled conditions.
Benzyl Ester Formation: The benzyl ester group can be introduced through esterification reactions involving benzyl alcohol and the carboxylic acid group on the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The azido group can be reduced to an amino group, resulting in the formation of a diamine compound.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as primary amines (R-NH₂) or thiols (R-SH) can be used under mild conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamine compounds.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The azido group can be used in bioconjugation reactions, such as click chemistry, to attach the compound to biomolecules like proteins and nucleic acids for various biological studies.
Medicine:
Drug Development: The compound can serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The azido group can participate in bioorthogonal reactions, allowing the compound to be selectively modified or conjugated in biological systems. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
- rac-benzyl (3R,4S)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate
- rac-benzyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate
- rac-benzyl (3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents (e.g., azido, chlorosulfonyl, fluoropiperidine) on the pyrrolidine ring distinguishes these compounds from each other.
- Reactivity: The different functional groups confer unique reactivity profiles, influencing the types of reactions they undergo and their applications.
- Applications: While all these compounds can be used in synthetic chemistry, their specific applications may vary based on their functional groups and reactivity.
Propriétés
Formule moléculaire |
C12H15N5O2 |
|---|---|
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H15N5O2/c13-10-6-17(7-11(10)15-16-14)12(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2/t10-,11+/m1/s1 |
Clé InChI |
XHAIWYOODAWKCW-MNOVXSKESA-N |
SMILES isomérique |
C1[C@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-])N |
SMILES canonique |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B13512083.png)




![tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate](/img/structure/B13512113.png)


![3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B13512126.png)


